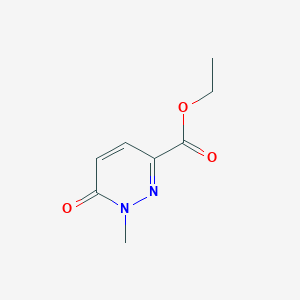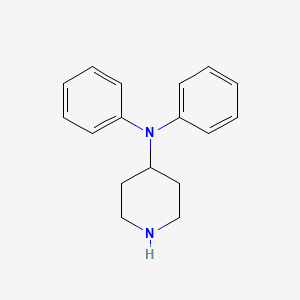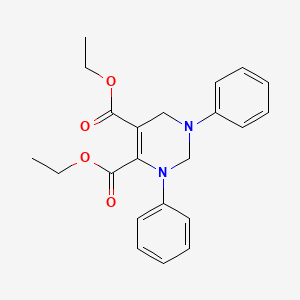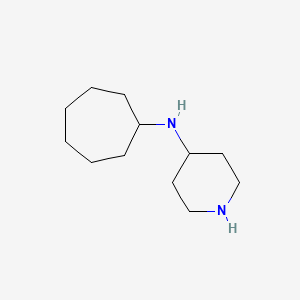
Benzyl 2-amino-2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-amino-2-ethylbutanoate is an organic compound that belongs to the class of esters and primary amines It is characterized by the presence of a benzyl group attached to a 2-amino-2-ethylbutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-ethylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Another method involves the use of benzyl chloride and 2-amino-2-ethylbutanoic acid in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group of the 2-amino-2-ethylbutanoic acid attacks the benzyl chloride, resulting in the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: 2-amino-2-ethylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Benzyl 2-amino-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-amino-2-methylpropanoate
- Benzyl 2-amino-2-phenylbutanoate
- Benzyl 2-amino-2-hydroxybutanoate
Uniqueness
Benzyl 2-amino-2-ethylbutanoate is unique due to its specific structural features, such as the presence of an ethyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
benzyl 2-amino-2-ethylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-13(14,4-2)12(15)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3 |
Clé InChI |
GIJYKAVLFZNTFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)



![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)


![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)


![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)

![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
